molecular formula C15H13N3O B1348634 N-(1H-Benzoimidazol-2-ylmethyl)-benzamide CAS No. 5805-60-7

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Cat. No. B1348634
CAS RN: 5805-60-7
M. Wt: 251.28 g/mol
InChI Key: DLPWNQUPBLICPH-UHFFFAOYSA-N
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Description

21HBMBA is a white crystalline compound, also known by various other names such as azaindole , 3-azindole , benzoglyoxaline , 1,3-diazaindene , and 3-benzodiazole . Its chemical structure consists of a benzimidazole moiety linked to a benzamide group.

2.

Synthesis Analysis

The synthesis of 21HBMBA involves the condensation of a benzimidazole derivative with a benzoyl chloride or benzoyl bromide. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

3.

Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated theoretically using the B3LYP/6-311++G(d,p) basis set. The compound’s electronic and vibrational features have been studied. Vibrational assignments, Potential Energy Distribution (PED), and FT-IR/FT Raman data provide insights into its structural properties .

Scientific Research Applications

Catalyst in Methoxycarbonylation of Olefins

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can be used to synthesize palladium complexes that act as catalysts in the methoxycarbonylation of olefins . Methoxycarbonylation is a process that involves the reaction of olefins with carbon monoxide and an alcohol to produce esters. This process is significant in the production of fine chemicals and pharmaceutical products .

Synthesis of Palladium Complexes

This compound can be used in the synthesis of palladium complexes . These complexes have been studied for their potential applications in various chemical reactions, including the methoxycarbonylation of olefins .

Ligand for Palladium-Based Catalysts

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can act as a ligand for palladium-based catalysts . These catalysts are used in a variety of chemical reactions, including the methoxycarbonylation of olefins .

Production of Fine Chemicals and Pharmaceutical Products

The palladium complexes synthesized using N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can be used in the production of fine chemicals and pharmaceutical products . This is achieved through various chemical reactions, including the methoxycarbonylation of olefins .

Role in Suzuki Cross-Coupling Reactions

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide is involved in Suzuki cross-coupling with N-methyliminodiacetic acid (MIDA) boronates . The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .

Chelating Agent for Various Metals

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide acts as a reagent utilized for protecting boronic acids and as a chelating agent for various metals . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many industrial processes .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPWNQUPBLICPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350769
Record name N-[(1H-Benzimidazol-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

CAS RN

5805-60-7
Record name N-[(1H-Benzimidazol-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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